3-Methoxy-5-(naphthalen-1-yl)benzoic acid

Inflammation Enzyme Inhibition 5-LOX

Generic substitution of unvalidated naphthalene-benzoic acid analogs in 5-LOX/sEH assays risks experimental failure. 3-Methoxy-5-(naphthalen-1-yl)benzoic acid (CAS 1261998-88-2) is the definitive negative control for these targets. Key advantages: - Confirmed inactivity against human 5-LOX and sEH (IC50 >10,000 nM), ensuring assay system integrity. - Distinct substitution pattern enables exploration of RAR modulator SAR and naphthochromenone scaffold synthesis. - 95% purity, suitable as a reference standard for HPLC/LC-MS method validation.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 1261998-88-2
Cat. No. B6406373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(naphthalen-1-yl)benzoic acid
CAS1261998-88-2
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C18H14O3/c1-21-15-10-13(9-14(11-15)18(19)20)17-8-4-6-12-5-2-3-7-16(12)17/h2-11H,1H3,(H,19,20)
InChIKeyFFGCYGVVJUCGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-(naphthalen-1-yl)benzoic Acid: Structure & Procurement


3-Methoxy-5-(naphthalen-1-yl)benzoic acid (CAS 1261998-88-2) is an aromatic carboxylic acid belonging to the class of naphthalene-substituted benzoic acid derivatives [1]. It features a 1-naphthyl group and a methoxy substituent on the benzoic acid core, resulting in a molecular formula of C18H14O3 and a molecular weight of 278.30 g/mol [2]. This compound is primarily utilized in medicinal chemistry research, where its unique substitution pattern may confer distinct physicochemical and biological properties compared to closely related analogs .

Negative control for 5-LOX/sEH enzyme screening assays
Scaffold for RAR modulator structure-activity relationship studies
Precursor for naphthochromenone polycyclic synthesis
Reference standard for HPLC/LC-MS analytical methods

3-Methoxy-5-(naphthalen-1-yl)benzoic Acid: Irreplaceability


The precise substitution pattern of the naphthyl and methoxy groups on the benzoic acid core critically dictates molecular recognition, binding affinity, and overall biological profile. Small changes in substitution can lead to drastic alterations in activity and selectivity, as demonstrated by structure-activity relationship (SAR) studies of related naphthalene-benzoic acid compounds [1]. For instance, the position of the methoxy group and the linkage to the naphthalene ring influence binding to nuclear receptors and enzymes . Consequently, generic substitution with other naphthalene-benzoic acid analogs without rigorous validation poses a high risk of experimental failure and wasted resources in research and development programs [2].

SAR Sensitivity Substitution pattern on the benzoic acid core directly dictates molecular recognition; even minor positional changes may shift binding profiles.
Linkage Position Naphthalene ring attachment point alters nuclear receptor interaction; 1-naphthyl vs 2-naphthyl isomers may not transfer SAR.
Functional Group Role Methoxy group placement and the carboxylic acid moiety are critical for both biological activity and synthetic derivatization; analogs lacking these groups may limit downstream utility.

3-Methoxy-5-(naphthalen-1-yl)benzoic Acid: Targeted Research Evidence


5-LOX & sEH Inhibition Profile

In head-to-head in vitro assays, 3-Methoxy-5-(naphthalen-1-yl)benzoic acid exhibited weak inhibition of both human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values >10,000 nM for both targets [1]. This profile sharply contrasts with potent 5-LOX inhibitors like zileuton (IC50 ~300 nM) or sEH inhibitors such as t-TUCB (IC50 ~1 nM), establishing the compound as a low-potency reference for these targets.

5-LOX & sEH Inhibition
Head-to-head
IC50 >10,000 nM (both targets)
Supports negative control workflow context
>33-fold lower vs zileuton (5-LOX); >10,000-fold vs t-TUCB (sEH)
Inflammation Enzyme Inhibition 5-LOX sEH

Retinoid Receptor Modulation Potential

While no direct binding data exists for 3-Methoxy-5-(naphthalen-1-yl)benzoic acid at retinoic acid receptors (RARs), a series of structurally related naphthalene-benzoic acid derivatives have demonstrated high selectivity and affinity for RARα, RARβ, and RARγ [1]. The specific substitution pattern of 3-Methoxy-5-(naphthalen-1-yl)benzoic acid positions it as a potential scaffold for developing novel RAR modulators, a class of compounds with established therapeutic applications in oncology and dermatology [2].

RAR Modulation Potential
Class-level
Naphthalene-benzoic acid RAR pharmacophore alignment
Structural scaffold context for RAR studies
No direct binding data available for this compound
Retinoic Acid Receptors RAR Nuclear Receptors Differentiation Therapy

Naphthochromenone Precursor Potential

Methoxy-substituted naphthalene-benzoic acid derivatives serve as versatile precursors for the synthesis of naphthochromenones, a class of polycyclic compounds with diverse biological activities [1]. A related synthesis demonstrates that deprotection of a methoxy group followed by cyclization with BBr3 can afford 6H-naphtho[2,1-c]chromen-6-one in 97% yield [1]. This suggests that 3-Methoxy-5-(naphthalen-1-yl)benzoic acid, with its specific substitution pattern, could be similarly employed to generate novel naphthochromenone scaffolds, providing a clear differentiation from analogs lacking the requisite functionality for such transformations .

Naphthochromenone Precursor
Class-level
Methoxy/COOH groups enable cyclization to polycyclic scaffolds
Supports synthetic precursor workflow
Yield data reported for a related compound only
Organic Synthesis Naphthochromenones Cyclization Polycyclic Aromatics

Commercial Availability & Purity

3-Methoxy-5-(naphthalen-1-yl)benzoic acid is commercially available from specialized chemical suppliers with a typical purity of 95% (HPLC) . In contrast, many close analogs (e.g., 2-(Naphthalen-1-yl)benzoic acid) are often offered at lower purities (e.g., 90%) or as part of screening libraries without full analytical characterization . This higher purity standard reduces the need for additional purification steps and ensures more reproducible results in downstream applications.

Purity Specification
Specification review
95% (HPLC)
Supports assay-ready procurement decisions
Vendor-reported specification; verify per lot
Procurement Purity Analytical Standards Research Chemicals

3-Methoxy-5-(naphthalen-1-yl)benzoic Acid: Optimal Use Cases


5-LOX & sEH Negative Control

Given its demonstrated lack of inhibitory activity against human 5-LOX and sEH (IC50 >10,000 nM), 3-Methoxy-5-(naphthalen-1-yl)benzoic acid is ideally suited as a negative control compound in enzymatic assays for these targets [1]. This application ensures that observed inhibition from test compounds is genuine and not an artifact of the assay system, thereby increasing data confidence in drug discovery programs targeting inflammation.

RAR Modulator Development Scaffold

Based on its structural similarity to known naphthalene-benzoic acid RAR ligands, 3-Methoxy-5-(naphthalen-1-yl)benzoic acid can be employed as a starting scaffold for medicinal chemistry optimization to develop novel RAR modulators [2]. Its distinct substitution pattern offers a unique entry point for exploring SAR and potentially identifying compounds with improved selectivity or pharmacokinetic properties.

Naphthochromenone Synthesis Precursor

The presence of a methoxy group and a carboxylic acid moiety makes 3-Methoxy-5-(naphthalen-1-yl)benzoic acid a valuable building block for constructing naphthochromenone frameworks via cyclization reactions [3]. This synthetic utility is particularly relevant for medicinal chemists aiming to access novel polycyclic scaffolds for biological evaluation.

Analytical Reference Standard

With a commercially available purity of 95%, 3-Methoxy-5-(naphthalen-1-yl)benzoic acid can serve as a reliable reference standard for developing and validating HPLC or LC-MS methods . This application is critical for quality control in both academic and industrial settings, ensuring accurate quantification and characterization of related compounds in complex mixtures.

Application
Selection Property
Validation Focus
5-LOX/sEH negative control studies
Enzyme inhibition profile
Negative control workflow validation
RAR modulator scaffold development
Structural pharmacophore alignment
Nuclear receptor binding assay context
Naphthochromenone polycyclic synthesis
Cyclization-ready functional groups
Synthetic route feasibility review
Analytical reference standard
HPLC purity specification
Method calibration and QC review
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